molecular formula C17H18Cl2F2N2O2S B4679991 1-(4-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine hydrochloride

1-(4-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine hydrochloride

Cat. No. B4679991
M. Wt: 423.3 g/mol
InChI Key: WCRAGRPDADXKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the serotonin transporter (SERT) and has been used to study the role of serotonin in various physiological and pathological processes.

Mechanism of Action

1-(4-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine hydrochloride inhibits the serotonin transporter (this compound) by binding to its substrate binding site. This prevents the reuptake of serotonin from the synaptic cleft, leading to an increase in extracellular serotonin levels. The increased serotonin levels can then activate various serotonin receptors, leading to downstream effects such as modulation of neurotransmission, regulation of mood, and modulation of pain perception.
Biochemical and Physiological Effects
The increased extracellular serotonin levels induced by this compound can have various biochemical and physiological effects. For example, serotonin is involved in the regulation of mood, and increased serotonin levels have been associated with antidepressant effects. Serotonin is also involved in the modulation of pain perception, and increased serotonin levels have been shown to reduce pain sensitivity. Finally, serotonin is involved in the regulation of appetite, and increased serotonin levels have been associated with reduced food intake.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of the serotonin transporter (this compound), which allows for the selective manipulation of serotonin levels. It is also relatively stable and can be stored for extended periods without significant degradation. However, there are also some limitations to its use. For example, it may have off-target effects on other transporters or receptors, which can complicate the interpretation of results. Additionally, its effects may vary depending on the experimental conditions, such as the species or strain of animal used.

Future Directions

There are several future directions for the use of 1-(4-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine hydrochloride in scientific research. One direction is the study of its effects on other neurotransmitter systems, such as dopamine or norepinephrine. Another direction is the study of its effects on different brain regions or circuits, such as the prefrontal cortex or the amygdala. Finally, the development of more selective and potent inhibitors of this compound may allow for more precise manipulation of serotonin levels and a better understanding of its role in various physiological and pathological processes.

Scientific Research Applications

1-(4-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine hydrochloride has been used extensively in scientific research to study the role of serotonin in various physiological and pathological processes. It is a potent and selective inhibitor of the serotonin transporter (this compound), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting this compound, this compound increases the extracellular concentration of serotonin, which can then be measured using various techniques such as microdialysis.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2O2S.ClH/c18-14-3-1-13(2-4-14)12-21-7-9-22(10-8-21)25(23,24)15-5-6-16(19)17(20)11-15;/h1-6,11H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRAGRPDADXKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.